molecular formula C8H11NOS B6011540 N-ethyl-2-(2-thienyl)acetamide

N-ethyl-2-(2-thienyl)acetamide

Cat. No.: B6011540
M. Wt: 169.25 g/mol
InChI Key: KFBFSZIBRDCFHS-UHFFFAOYSA-N
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Description

N-Ethyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a 2-thienyl group at the α-carbon position and an ethyl substituent on the nitrogen atom. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The 2-thienyl moiety introduces electron-rich aromatic characteristics, while the ethyl group enhances lipophilicity compared to unsubstituted acetamides.

Properties

IUPAC Name

N-ethyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-9-8(10)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBFSZIBRDCFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-ethyl-2-(2-thienyl)acetamide and related acetamides:

Compound Name Molecular Formula Molecular Weight N-Substituent α-Substituent Key Features Reference
This compound C₈H₁₁NOS 169.24 Ethyl 2-thienyl Moderate lipophilicity, electron-rich aromatic group (Hypothetical)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.18 4-Bromophenyl 2-thienyl Increased molecular weight, halogen-enhanced reactivity
N-(Thiophen-2-ylmethyl)acetamide C₇H₉NOS 155.22 Thienylmethyl Hydrogen Reduced steric bulk, lower lipophilicity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 Thiazol-2-yl 2,6-Dichlorophenyl Dual heterocyclic system, enhanced hydrogen bonding

Key Observations:

  • N-Substituent Effects : The ethyl group in the target compound balances lipophilicity and steric demands, whereas bulkier substituents like 4-bromophenyl () or thiazolyl () increase molecular weight and may influence binding interactions .

Crystallographic and Spectroscopic Insights

  • Hydrogen Bonding : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing. The target compound may adopt similar motifs, depending on substituent geometry .
  • Spectroscopic Signatures : IR and NMR data from for N-(3-acetyl-2-thienyl)acetamides suggest characteristic peaks for thienyl (δ 6.8–7.2 ppm in ¹H NMR) and carbonyl (1650–1700 cm⁻¹ in IR) groups .

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